Sabcomeline - 159912-53-5

Sabcomeline

Catalog Number: EVT-1183382
CAS Number: 159912-53-5
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sabcomeline, also known as SB-202026, is a selective muscarinic receptor agonist with a functional preference for the M1 subtype. [, , , ] This compound is classified as a cholinergic agent and is a valuable tool in scientific research for investigating the roles of muscarinic receptors, particularly the M1 subtype, in various physiological and pathological processes. [, , , , , , ]

Carbamylcholine

  • Relevance: Carbamylcholine's effect on mouse atrial bradycardia was compared to that of sabcomeline. Research showed that both agonists produce bradycardia, with sabcomeline demonstrating greater potency. [] This suggests that while both compounds activate muscarinic receptors, their pharmacological profiles differ, likely due to variations in receptor subtype selectivity and/or intrinsic activity. Interestingly, sabcomeline acted as a partial agonist and antagonized carbamylcholine-induced bradycardia, indicating differing affinities for the M2 receptor. []

Xanomeline

    Atropine

    • Relevance: Atropine served as a pharmacological tool to investigate the mechanism of action of sabcomeline and other muscarinic agonists in inducing bradycardia. [] The fact that atropine effectively antagonized both carbamylcholine- and sabcomeline-induced bradycardia confirmed the involvement of muscarinic receptors in this physiological response. []

    Haloperidol

    • Relevance: Haloperidol was used in prepulse inhibition (PPI) studies to understand the interaction between the dopaminergic and muscarinic cholinergic systems. [] Both haloperidol and sabcomeline were able to reverse the apomorphine-induced disruption of PPI, suggesting a possible common pathway or interaction point in modulating PPI. []
    • Relevance: Similar to haloperidol, olanzapine also effectively reversed apomorphine-induced PPI disruption in rats. [] This observation, alongside sabcomeline's similar effect, further strengthens the hypothesis of a complex interplay between the dopaminergic and muscarinic cholinergic systems in regulating PPI. []

    Scopolamine

    • Relevance: Scopolamine was used to further investigate the interaction between the muscarinic and dopaminergic systems in modulating PPI. [] It was found that scopolamine disrupted PPI, and this disruption was reversible by the D2 receptor antagonist haloperidol but not by the D1 receptor antagonist SCH23390. [] Interestingly, xanomeline, but not sabcomeline, was shown to reverse the scopolamine-induced disruption of PPI, suggesting different mechanisms of action and potential for treating cognitive deficits. []

    BuTAC ([([5R-[exo]-6-[butylthio]-1,2,5-thiadiazol-3-yl-]-1-azabyciclo-[3.2.1])octane oxalate])

    • Relevance: Similar to sabcomeline, BuTAC demonstrated efficacy in reversing the apomorphine-induced disruption of PPI in rats. [] This finding further supports the potential therapeutic benefit of targeting M2/M4 muscarinic receptors for cognitive enhancement and supports the understanding of sabcomeline's potential mechanism in addressing cognitive deficits. []

    RS86 ([2-ethyl-8-methyl-2,8-diazaspiro(4.5)decane-1,3-dione] hydrochloride])

    • Relevance: RS86, alongside other muscarinic agonists like sabcomeline, successfully reversed the apomorphine-induced disruption of PPI in rats. [] This further supports the notion that enhancing muscarinic cholinergic neurotransmission could be a viable strategy for managing cognitive deficits associated with conditions like schizophrenia. [] This reinforces the understanding of the complex interplay between the dopaminergic and cholinergic systems in modulating sensorimotor gating.
    Source and Classification

    Sabcomeline is derived from the class of compounds known as N-substituted oxindoles. These compounds have been studied for their ability to selectively modulate muscarinic receptors, which play a crucial role in neurotransmission and cognitive processes. The specific structural features of sabcomeline contribute to its selectivity and efficacy as a partial agonist at the M1 and M4 receptors, distinguishing it from other muscarinic agents that may exhibit broader activity across multiple receptor subtypes .

    Synthesis Analysis

    The synthesis of sabcomeline involves several key steps that highlight its complex chemical structure. The process typically begins with the preparation of an N-pyrrolidinyl oxindole through amide formation, followed by palladium-catalyzed coupling reactions.

    Key Steps in Synthesis:

    1. Amide Formation: This step involves reacting 2-bromophenylacetic acid with a protected amine (such as Boc-3-aminopyrrolidine) to form an intermediate.
    2. Palladium Coupling: The intermediate undergoes coupling reactions facilitated by palladium catalysts to form the core structure of sabcomeline.
    3. Deprotection: The Boc protecting group is removed to yield the free amine.
    4. Reductive Amination: This final step typically involves reacting the free amine with an aldehyde to form sabcomeline.

    This synthetic pathway ensures that the final product possesses the desired pharmacological properties while maintaining structural integrity .

    Molecular Structure Analysis

    Sabcomeline's molecular structure is characterized by its unique arrangement of atoms, which includes a piperidine ring and an oxindole moiety. The compound's chemical formula is C₁₈H₂₃N₃O₂, and its molecular weight is approximately 313.39 g/mol.

    Structural Features:

    • Piperidine Ring: This six-membered ring containing nitrogen contributes to the compound's ability to interact with muscarinic receptors.
    • Oxindole Moiety: This component enhances the selectivity for M1 and M4 receptor subtypes.
    • Substituents: Various substituents on the piperidine ring modulate the compound's activity and selectivity.

    The spatial configuration and electronic characteristics of these structural components are critical for sabcomeline's pharmacological activity .

    Chemical Reactions Analysis

    Sabcomeline participates in several chemical reactions that are relevant to its pharmacological profile. Notably, it acts as a partial agonist at muscarinic acetylcholine receptors, influencing neurotransmitter release and neuronal excitability.

    Key Reactions:

    • Binding Affinity: Sabcomeline exhibits high binding affinity for M1 (EC₅₀ ~ 5.7 nM) and M4 receptors while showing minimal activity at M2 and M3 receptors.
    • Functional Activity: In vivo studies demonstrate that sabcomeline can reverse cognitive deficits induced by scopolamine in rodent models, indicating its functional significance in modulating cholinergic signaling .
    Mechanism of Action

    The mechanism of action of sabcomeline involves its interaction with muscarinic acetylcholine receptors, particularly M1 and M4 subtypes. As a partial agonist, sabcomeline activates these receptors but does not elicit a full response compared to full agonists.

    Mechanistic Insights:

    • Receptor Activation: Upon binding to M1 and M4 receptors, sabcomeline induces conformational changes that facilitate downstream signaling pathways associated with cognition and neuroprotection.
    • Neurogenic Effects: Research indicates that sabcomeline may promote neurogenesis through modulation of muscarinic signaling pathways, potentially offering therapeutic benefits in neurodegenerative conditions .
    Physical and Chemical Properties Analysis

    Sabcomeline exhibits distinct physical and chemical properties that influence its behavior in biological systems:

    Properties:

    • Solubility: Sabcomeline is soluble in organic solvents but may have limited solubility in water.
    • Stability: The compound demonstrates stability under physiological conditions, making it suitable for therapeutic applications.
    • Log P Value: The lipophilicity (Log P) value indicates its ability to cross biological membranes, which is crucial for central nervous system activity.

    These properties are essential for determining dosage forms and routes of administration in clinical settings .

    Applications

    Sabcomeline has garnered interest for its potential applications in treating cognitive impairments associated with various neurological disorders:

    Therapeutic Applications:

    • Alzheimer's Disease: Due to its selective action on muscarinic receptors, sabcomeline is being explored as a treatment option for Alzheimer's disease, aiming to enhance cognitive function without significant cholinergic side effects.
    • Schizophrenia: The compound's ability to modulate neurotransmitter systems positions it as a candidate for addressing cognitive deficits in schizophrenia.
    • Neurogenesis Research: Studies suggest that sabcomeline may facilitate neurogenesis, opening avenues for research into regenerative medicine and brain repair strategies .
    Pharmacological Profile of Sabcomeline

    Receptor Binding Affinity and Functional Selectivity

    Sabcomeline (chemically designated as (R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile) exhibits high-affinity binding to muscarinic acetylcholine receptors. Radioligand binding studies using [³H]quinuclidinyl benzilate in mouse brain homogenates demonstrate an IC₅₀ value of approximately 0.2 mg/kg in cortical, hippocampal, and striatal regions, indicating potent but non-subtype-selective muscarinic receptor occupancy in vivo [1]. Competitive binding assays at human cloned receptors (hM₁–hM₅) reveal similar affinity profiles (Table 1), with pKi values ranging from 8.2–8.7, confirming negligible intrinsic selectivity among M₁, M₃, M₄, or M₅ subtypes [4] [5].

    Table 1: Receptor Binding Affinities of Sabcomeline

    Receptor SubtypepKi (± SEM)Ki (nM)
    hM₁8.7 ± 0.12.0
    hM₃8.6 ± 0.22.5
    hM₄8.2 ± 0.16.0
    hM₅8.5 ± 0.33.2

    Data derived from [³H]QNB displacement in CHO cells expressing human receptors [4].

    Functionally, Sabcomeline displays "biased agonism," meaning its downstream effects depend on receptor reserve and tissue-specific signaling pathways. In rat cortical membranes, it acts as a partial agonist for phosphoinositide hydrolysis (mediated by M₁/M₃ receptors) but antagonizes carbachol-induced responses with a pKb of 6.9 [5]. Conversely, in tissues with high M₂ receptor density (e.g., rat heart), it inhibits adenylyl cyclase with near-full efficacy [5].

    Muscarinic M1 Partial Agonism: Mechanisms and Specificity

    Sabcomeline is classified as a functionally selective M₁ partial agonist due to its preferential activation of M₁-linked signaling pathways despite comparable binding affinities across subtypes. Its intrinsic activity ranges from 40–60% relative to full agonists like carbachol in M₁-dependent functional assays [4] [5]. This partial agonism arises from two key mechanisms:

    • Receptor Reserve Dependency: In tissues with low M₁ receptor reserve, Sabcomeline exhibits weak agonist activity but effectively antagonizes full agonists. In systems with high reserve (e.g., cerebral cortex), it demonstrates moderate agonist efficacy [5] [7].
    • Signal Pathway Bias: Sabcomeline preferentially couples M₁ receptors to specific G-proteins. In [³⁵S]GTPγS binding assays, it stimulates Gq-mediated signaling in cortical membranes but antagonizes Gi/o-mediated responses in cardiac tissue [5].

    Table 2: Functional Selectivity of Sabcomeline in Tissue-Specific Models

    Tissue/AssayEffectIntrinsic Activity (%)
    Rat Cortex: PI HydrolysisAntagonism of carbachol0 (pKb = 6.9)
    Rat Cortex: [³⁵S]GTPγS BindingPartial agonism40
    Rat Heart: Adenylyl Cyclase InhibitionNear-full agonism85

    PI = Phosphoinositide; Data compiled from [5] [7].

    This functional selectivity underpins Sabcomeline’s pro-cognitive effects without peripheral cholinergic side effects [7].

    Differential Efficacy Across Muscarinic Receptor Subtypes (M₁–M₅)

    Microphysiometry studies measuring extracellular acidification rates in CHO cells expressing human muscarinic receptors demonstrate Sabcomeline’s subtype-dependent efficacy (Table 3). It shows the highest potency at M₁ receptors (pEC₅₀ = 7.2) but moderate efficacy (Emax = 60–80%) across M₁, M₂, M₄, and M₅ subtypes. Notably, at M₃ receptors, it behaves as a full agonist (Emax = 95%) due to high receptor reserve in this system [4] [10].

    Table 3: Functional Efficacy of Sabcomeline at Human Muscarinic Receptors

    SubtypepEC₅₀ (± SEM)Emax (% Carbachol)
    hM₁7.2 ± 0.160 ± 5
    hM₂7.0 ± 0.265 ± 4
    hM₃6.8 ± 0.395 ± 3
    hM₄6.9 ± 0.270 ± 6
    hM₅7.1 ± 0.175 ± 5

    Data from microphysiometry (acidification rate) in CHO cells [4].

    GTPγS binding assays further highlight differential coupling: Sabcomeline’s EC₅₀ is lowest at M₁ (63.6 nM) and highest at M₄ (214 nM), while efficacy ranges from 40–75% relative to carbachol [10]. Its ability to modulate dopamine D₂ receptor binding in the striatum (decreasing k₃/k₄ of [³H]raclopride) further suggests indirect neuromodulatory effects via neural networks [1] [9].

    Pharmacokinetics and Blood-Brain Barrier Penetration

    Sabcomeline exhibits rapid blood-brain barrier penetration with kinetics favorable for central nervous system targeting. Following intravenous administration (0.3 mg/kg) in mice, peak muscarinic receptor occupancy in the cerebral cortex occurs at 1 hour, returning to baseline within 3–4 hours, indicating rapid absorption and clearance [1]. Key pharmacokinetic parameters include:

    • High Passive Diffusion: Due to moderate lipophilicity (logP ~2.5) and low molecular weight (193.25 g/mol), facilitating transcellular passive diffusion [6] [10].
    • Unbound Fraction: Exhibits moderate plasma protein binding (60–70%), resulting in sufficient free fractions for brain uptake [6].
    • Efflux Transport: Minimal interaction with P-glycoprotein, as evidenced by low efflux ratios (<2.0) in MDCK-MDR1 cell models [6].

    Table 4: Key Blood-Brain Barrier Penetration Parameters

    ParameterValueMethod
    Tmax (Cortex)1 hourReceptor occupancy in mice
    Elimination Half-life3–4 hours[³H]NMPB binding kinetics
    fu,plasma0.3–0.4Equilibrium dialysis
    fu,brain0.5–0.6Brain homogenate binding
    Kp,uu~0.8Calculated unbound partition

    fu = Fraction unbound; Kp,uu = Unbound brain/plasma ratio; Data from [1] [6].

    Physiologically based pharmacokinetic principles indicate that Sabcomeline’s Kp,uu (unbound partition coefficient) of ~0.8 suggests near-equilibrium between unbound plasma and brain concentrations, driven by passive diffusion [6] [8]. This aligns with its rapid in vivo receptor occupancy and functional effects on cognition at low doses (0.03 mg/kg) in primates [7].

    Properties

    CAS Number

    159912-53-5

    Product Name

    Sabcomeline

    IUPAC Name

    (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide

    Molecular Formula

    C10H15N3O

    Molecular Weight

    193.25 g/mol

    InChI

    InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1

    InChI Key

    IQWCBYSUUOFOMF-QTLFRQQHSA-N

    SMILES

    CON=C(C#N)C1CN2CCC1CC2

    Synonyms

    (R)-3-quinuclidineglyoxylonitrile-(Z)-(O)-methyloxime
    alpha-(methylimino)-1-azabicyclo(2.2.2)octane-3-acetonitrile
    sabcomeline
    SB 202026
    SB-202026

    Canonical SMILES

    CON=C(C#N)C1CN2CCC1CC2

    Isomeric SMILES

    CO/N=C(\C#N)/[C@H]1CN2CCC1CC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.